

# BIIB129: Application Notes and Protocols for In Vivo Research

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## Compound of Interest

Compound Name: BIIB129

Cat. No.: B12367742

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These application notes provide detailed information and protocols for the use of **BIIB129**, a covalent, selective, and brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK). The following sections detail its solubility characteristics and provide standardized protocols for its preparation for in vivo studies, ensuring reproducible and effective experimental outcomes.

## Introduction

**BIIB129** is a small molecule inhibitor that covalently binds to the Cys481 residue of BTK, leading to the inhibition of its kinase activity.<sup>[1][2]</sup> This mechanism effectively modulates the function of B cells and myeloid cells.<sup>[1][2]</sup> Due to its ability to cross the blood-brain barrier, **BIIB129** is under investigation for its therapeutic potential in neuro-inflammatory diseases such as multiple sclerosis.<sup>[1][3][4]</sup> This document serves as a comprehensive guide for researchers utilizing **BIIB129** in a preclinical setting.

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>19</sub> H <sub>22</sub> N <sub>6</sub> O <sub>2</sub>	[1]
Molecular Weight	366.42 g/mol	[1]
CAS Number	2770960-52-4	[1]
Appearance	Solid	[5]

## Solubility Data

The solubility of **BIIB129** has been determined in various solvents and formulations. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility, particularly in DMSO.[6]

Solvent / Vehicle	Solubility	Notes
DMSO	≥ 10 mg/mL	[5]
DMSO	50 mg/mL (136.46 mM)	Ultrasonic treatment may be required.[1][2]
DMSO	73 mg/mL (199.22 mM)	Use of fresh DMSO is recommended as moisture can decrease solubility.[6]
Ethanol	Sparingly soluble (1-10 mg/mL)	[5]
Water	Insoluble	[6]
10% DMSO >> 90% Corn oil	≥ 2.5 mg/mL (6.82 mM)	Results in a clear solution.[1][2]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline	≥ 2.5 mg/mL (6.82 mM)	Results in a clear solution.[1][2]

## Experimental Protocols

## Preparation of Stock Solutions

Materials:

- **BIIB129** solid powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Ultrasonic bath (optional)
- Sterile microcentrifuge tubes or vials

Protocol:

- Aseptically weigh the desired amount of **BIIB129** powder.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.2729 mL of DMSO to 1 mg of **BIIB129**).
- Vortex the solution vigorously until the solid is completely dissolved.
- If necessary, use an ultrasonic bath to aid dissolution.<sup>[1][2]</sup>
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months.<sup>[2]</sup> It is recommended to store under nitrogen.<sup>[1][2]</sup>

## Preparation of Formulations for In Vivo Administration

It is critical to ensure the solution is clear after the addition of each solvent before proceeding to the next step.<sup>[6]</sup> The mixed solutions should be used immediately for optimal results.<sup>[6]</sup>

### 4.2.1. Corn Oil-Based Formulation

Materials:

- **BIIB129** DMSO stock solution

- Corn oil
- Sterile tubes
- Vortex mixer

Protocol:

- Begin with a clarified **BIIB129** stock solution in DMSO.
- In a sterile tube, add the required volume of the DMSO stock solution.
- Add the corresponding volume of corn oil to achieve the final desired concentration in a 10% DMSO/90% corn oil vehicle.
- Vortex the mixture thoroughly until a clear, homogenous solution is obtained.[\[1\]](#)[\[6\]](#)

#### 4.2.2. Aqueous Formulation (PEG300/Tween-80/Saline)

Materials:

- **BIIB129** DMSO stock solution
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer

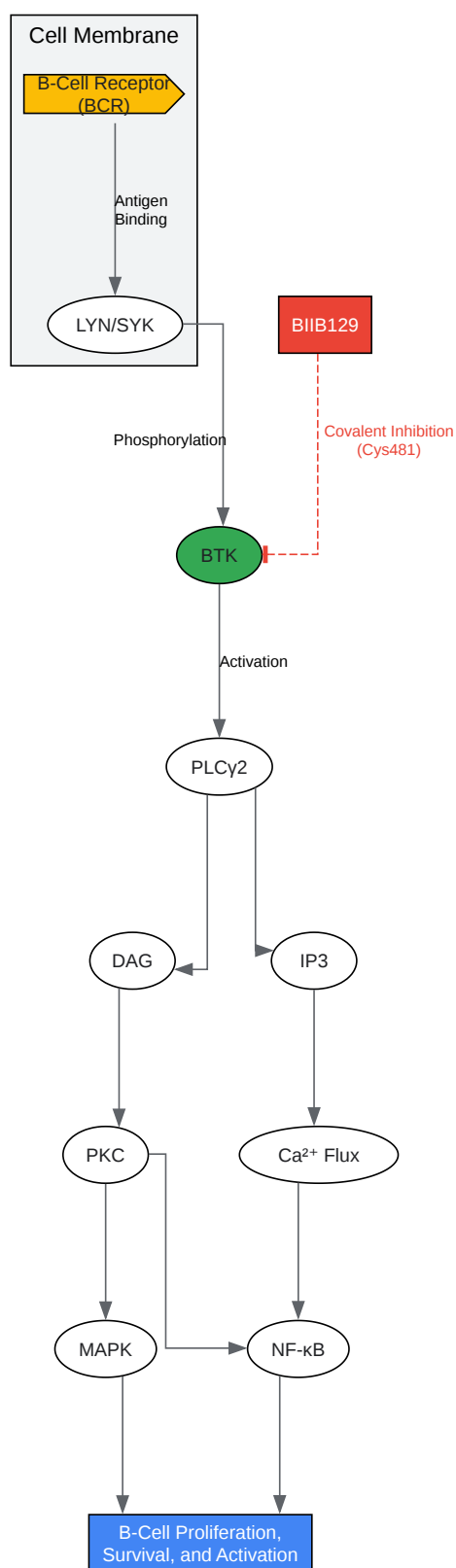
Protocol:

- Start with a clarified **BIIB129** stock solution in DMSO.
- In a sterile tube, add the required volume of the DMSO stock solution (to a final concentration of 10%).

- Add PEG300 to a final concentration of 40% and mix until the solution is clear.
- Add Tween-80 to a final concentration of 5% and mix until the solution is clear.
- Finally, add saline to a final concentration of 45% and mix thoroughly to achieve a clear solution.<sup>[1][2]</sup>

## Mechanism of Action and Signaling Pathway

**BIIB129** is a targeted covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.<sup>[4][7]</sup> By forming a covalent bond with the Cys481 residue in the ATP binding site of BTK, **BIIB129** irreversibly inhibits its kinase activity.<sup>[1][2]</sup> This inhibition blocks downstream signaling cascades that are crucial for B-cell proliferation, differentiation, and survival, as well as the activation of myeloid cells like microglia.<sup>[4]</sup>

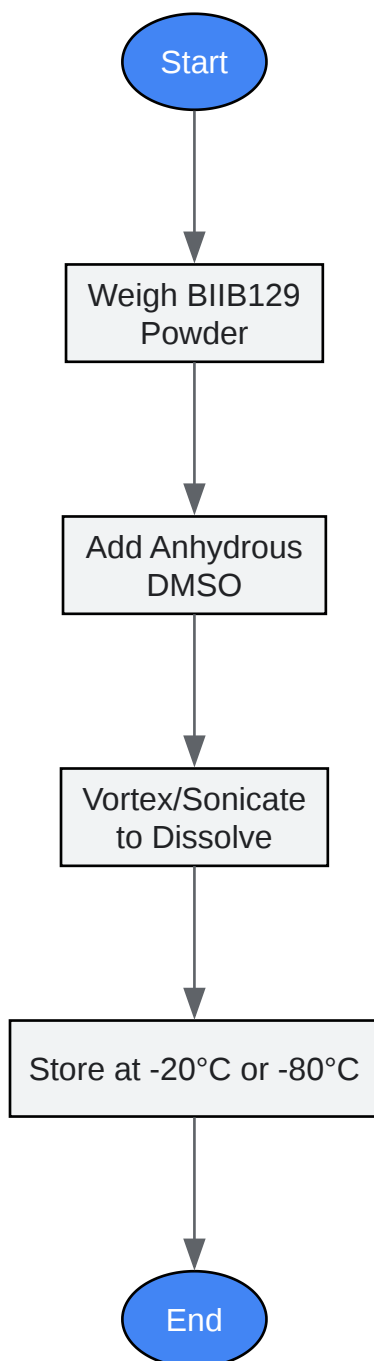


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Caption: **BIIB129** covalently inhibits BTK, blocking downstream signaling pathways.

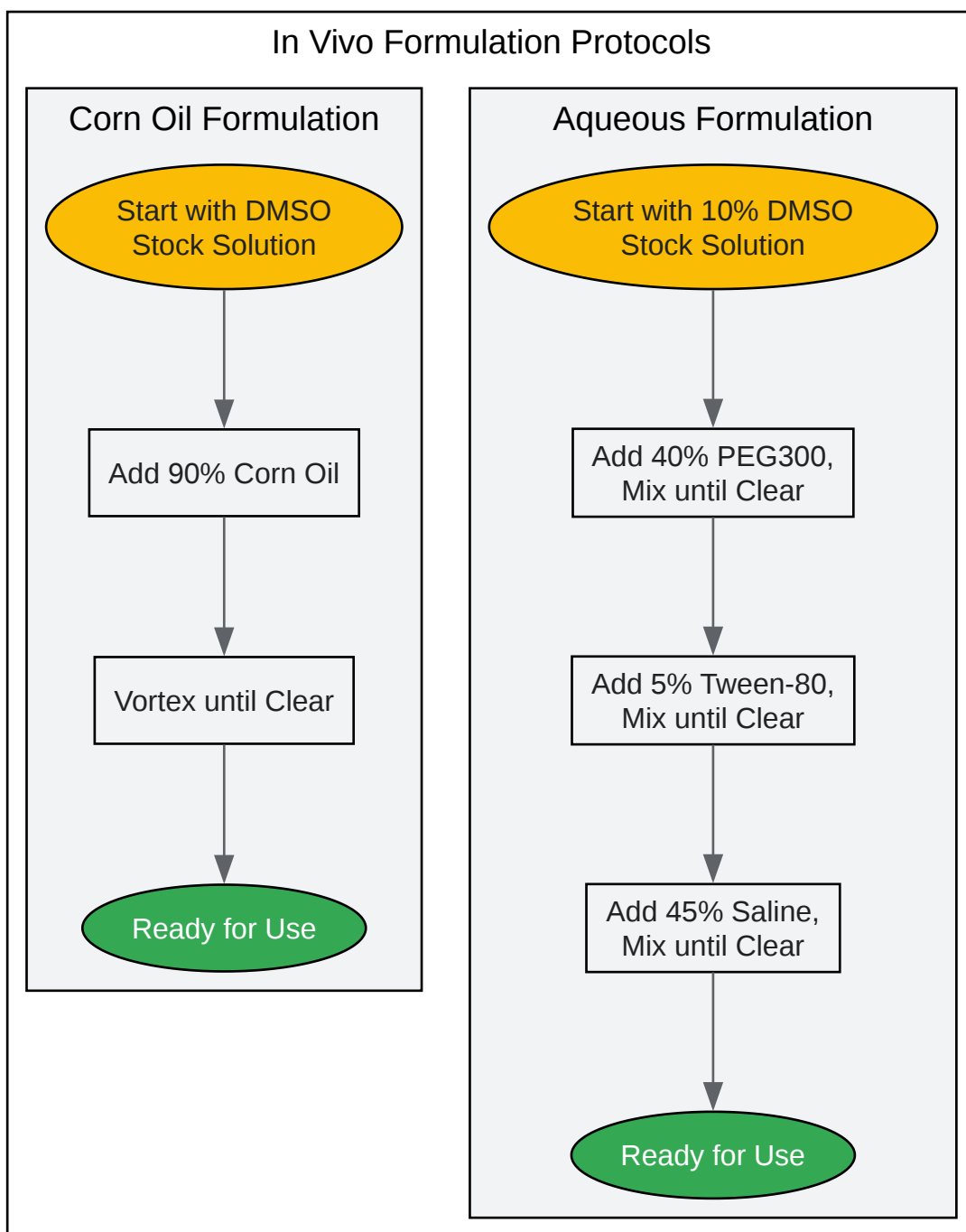
## Experimental Workflow Diagrams

The following diagrams illustrate the standardized workflows for preparing **BIIB129** for experimental use.



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Caption: Workflow for preparing a **BIIB129** stock solution.



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